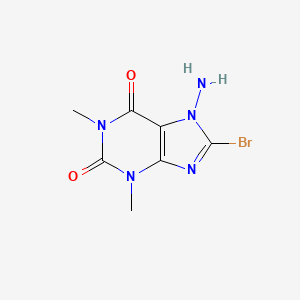
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its hexamethyl and diphenyl groups attached to an oxasilolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with diphenylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexamethylcyclotrisiloxane and diphenylsilane.
Catalyst: Platinum-based catalysts are commonly used.
Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; conditions include mild temperatures and controlled addition of oxidizing agents.
Reduction: Lithium aluminum hydride; conditions include low temperatures and anhydrous solvents.
Substitution: Various halogenating agents or organometallic reagents; conditions depend on the specific substitution reaction.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized organosilicon compounds with different substituents.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, facilitating reactions and processes in which it is involved. The specific molecular targets and pathways depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,5,5-Hexamethyl-1,1-biphenyl-4,4-diol: Similar in structure but lacks the oxasilolane ring.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxasilolane ring.
Uniqueness
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane is unique due to its oxasilolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
88780-41-0 |
|---|---|
Formule moléculaire |
C21H28OSi |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexamethyl-5,5-diphenyloxasilolane |
InChI |
InChI=1S/C21H28OSi/c1-19(2)20(3,4)23(5,6)22-21(19,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
IBPPKDCLOMVJMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([Si](OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


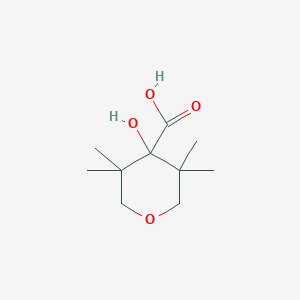


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
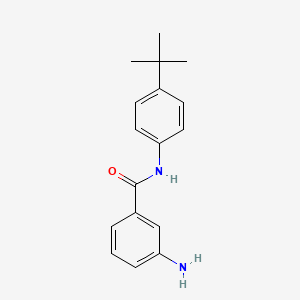

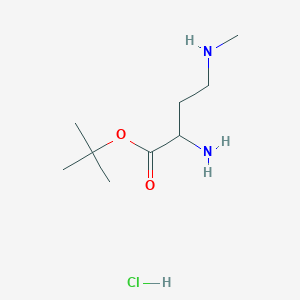
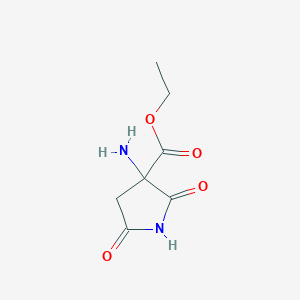
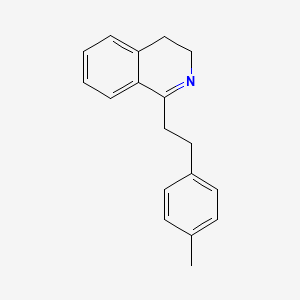
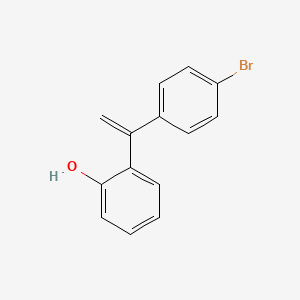
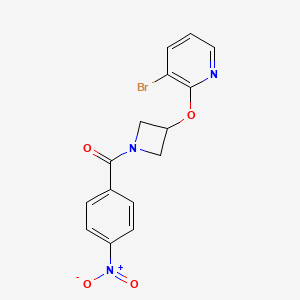
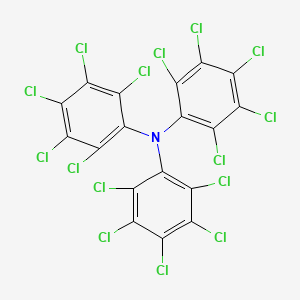
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
